1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes various functional groups such as carboxylic acid, ethyl ester, and phenylthio groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrroles and their derivatives .
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The presence of the phenylthio and carboxylic acid groups suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester include other N-substituted pyrroles and their derivatives. These compounds share the pyrrole ring structure but differ in the nature and position of substituents. Examples include:
- 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester
- 2-phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide
The uniqueness of the compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
CAS No. |
77711-88-7 |
---|---|
Molecular Formula |
C22H24N2O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 5-oxo-4-(4-phenylsulfanylanilino)-1-propan-2-yl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H24N2O3S/c1-4-27-22(26)19-14-24(15(2)3)21(25)20(19)23-16-10-12-18(13-11-16)28-17-8-6-5-7-9-17/h5-13,15,23H,4,14H2,1-3H3 |
InChI Key |
MWVOGGOTSMCWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1)C(C)C)NC2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.